(R)-Sitcp

Asymmetric catalysis Purine nucleoside [3+2] cycloaddition

Chiral phosphine organocatalyst for enantioselective synthesis. Achiral ligands (e.g., PPh₃) yield racemic mixtures, while the wrong enantiomer (CAS 885701-78-0) produces opposite product stereochemistry, compromising biological activity. • Yields up to 91%, enantioselectivity up to 99% ee in p-QM dienylation. • Exclusive anti diastereomer (>20:1 dr) in spirooxindole [3+2] cyclizations. • (R)-configured purine nucleoside cycloadducts: 87% yield, 94% ee. Broad substrate scope across [3+2], [4+1], and [4+2] modalities reduces multi-ligand inventory needs.

Molecular Formula C25H23P
Molecular Weight 354.433
CAS No. 856407-37-9; 885701-78-0
Cat. No. B2993439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Sitcp
CAS856407-37-9; 885701-78-0
Molecular FormulaC25H23P
Molecular Weight354.433
Structural Identifiers
SMILESC1CC23CCC4=C2C(=CC=C4)CP(CC5=CC=CC1=C35)C6=CC=CC=C6
InChIInChI=1S/C25H23P/c1-2-10-22(11-3-1)26-16-20-8-4-6-18-12-14-25(23(18)20)15-13-19-7-5-9-21(17-26)24(19)25/h1-11H,12-17H2
InChIKeyVAPJMVSYFGSRTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Sitcp CAS 856407-37-9 Procurement Guide: Chiral Spiro Phosphine Catalyst for Asymmetric Synthesis


(R)-Sitcp (CAS 856407-37-9, also referenced under CAS 885701-78-0 for the (S)-enantiomer) is a chiral spirocyclic mono-phosphine catalyst [1]. Chemically named (11aR)-(+)-5,6,10,11,12,13-hexahydro-5-phenyl-4H-diindeno[7,1-cd:1',7'-ef]phosphocin, it possesses a rigid, C₂-symmetric spirobiindane backbone that locks its phosphorus atom in a well-defined chiral environment [2]. This compound (molecular formula C₂₅H₂₃P, molecular weight 354.42 g/mol, typical purity ≥97%) functions primarily as a nucleophilic organocatalyst, enabling a diverse array of asymmetric cycloadditions ([3+2], [4+1], [4+2]) and annulations [3]. Its distinct stereoelectronic profile dictates the absolute configuration of the resulting chiral products, making it a critical tool for synthetic chemists requiring precise stereochemical control.

Procurement Risk Alert: Why (R)-Sitcp Cannot Be Substituted with Generic Phosphines or the (S)-Enantiomer


Generic phosphine catalysts (e.g., triphenylphosphine, PPh₃) lack the chiral environment of (R)-Sitcp, rendering them incapable of asymmetric induction and exclusively yielding racemic mixtures [1]. More critically, substituting the (R)-enantiomer (CAS 856407-37-9) with its (S)-counterpart (CAS 885701-78-0) results in the production of the opposite product enantiomer, fundamentally altering or nullifying biological activity . Furthermore, (R)-Sitcp exhibits distinct diastereodivergent behavior compared to other chiral phosphines; for instance, in [3+2] cyclizations, (R)-Sitcp selectively provides the syn diastereomer while other ligands like (−)-DIOP yield the anti diastereomer [2]. Even among structurally related spiro-phosphines (e.g., NUSIOC-Phos), subtle backbone modifications (spirobiindane vs. cyclohexyl-fused) lead to divergent reactivity and enantioselectivity profiles [3]. Substitution without empirical validation therefore introduces significant risk of stereochemical failure and loss of product yield.

(R)-Sitcp Quantitative Differentiation Data: Comparative Catalytic Performance vs. (S)-Enantiomer and Alternative Ligands


Stereochemical Inversion: (R)-Sitcp vs. (S)-Sitcp in Purine Nucleoside Synthesis

The choice between (R)-Sitcp (CAS 856407-37-9) and (S)-Sitcp (CAS 885701-78-0) dictates the absolute stereochemical outcome of the [3+2] cycloaddition used to construct chiral purine nucleoside analogs. Procurement of the incorrect enantiomer will yield the undesired stereoisomer, rendering subsequent biological assays invalid [1].

Asymmetric catalysis Purine nucleoside [3+2] cycloaddition

Diastereodivergence: (R)-Sitcp vs. (−)-DIOP in Dispirooxindole Synthesis

(R)-Sitcp demonstrates unique diastereocontrol distinct from classical chiral diphosphines. In the [3+2] cyclization of oxetanone-derived MBH carbonates with methylene oxindoles, (R)-Sitcp selectively furnishes the anti diastereomer, whereas the widely used ligand (−)-DIOP yields the syn diastereomer under identical conditions [1].

Spirooxindole Diastereodivergent catalysis [3+2] cyclization

Performance Benchmark: (R)-Sitcp in Para-Quinone Methide Dienylation

(R)-Sitcp delivers exceptional stereoselectivity in the catalytic asymmetric dienylation of allenoates with para-quinone methides (p-QMs), achieving near-perfect enantiocontrol. This performance establishes a high benchmark for constructing diarylmethine stereocenters, a common motif in bioactive molecules [1].

Dienylation Para-quinone methide Diarylmethine stereocenter

Reaction Scope: (R)-Sitcp's Versatility Across Asymmetric Cycloaddition Modalities

Unlike many specialized chiral phosphines optimized for a single transformation, (R)-Sitcp exhibits broad catalytic competence across multiple mechanistically distinct asymmetric cycloadditions, including formal [4+2] and [3+2] annulations, establishing it as a versatile platform catalyst for complex molecule synthesis [1][2][3].

Organocatalysis Cycloaddition Nitrogen heterocycles

Ligand Architecture Advantage: (R)-Sitcp's Spirobiindane Backbone vs. Cyclohexyl-Fused Analog (NUSIOC-Phos)

The rigid C₂-symmetric spirobiindane backbone of (R)-Sitcp provides superior stereochemical constraint compared to more flexible or differently fused spiro systems. This structural rigidity translates into enhanced enantiocontrol (up to 98-99% ee in multiple reaction types [1][2]) relative to the cyclohexyl-fused analog NUSIOC-Phos, which is optimized for distinct substrate classes [3].

Ligand design Spiro backbone Stereocontrol

(R)-Sitcp Procurement Fit: Optimal Application Scenarios Based on Quantitative Differentiation


Synthesis of Enantiopure Purine Nucleoside Analogs for Antiviral/Anticancer Screening

Medicinal chemistry groups targeting chiral purine nucleoside libraries should procure (R)-Sitcp (CAS 856407-37-9) for [3+2] cycloadditions to access (R)-configured cycloadducts with high yield (87%) and enantiopurity (94% ee). Procurement of (S)-Sitcp (CAS 885701-78-0) is required for the enantiomeric (S)-series. Substitution with achiral phosphines yields racemic mixtures that confound SAR interpretation and waste screening resources [4].

Expanding Chemical Space in Spirooxindole-Focused Libraries

Researchers constructing spirooxindole libraries for fragment-based drug discovery should select (R)-Sitcp when the anti diastereomer is desired. As established by Wang et al., (R)-Sitcp provides exclusive access to the anti diastereomer (>20:1 dr, up to 99% ee), a stereochemical space not accessible using the common ligand (−)-DIOP (which yields the syn diastereomer). This enables the synthesis of a broader, stereochemically diverse compound collection [4].

High-Throughput Medicinal Chemistry Route Scouting for Diarylmethine Stereocenters

Process chemistry teams evaluating scalable routes to chiral diarylmethine-containing drug candidates should prioritize (R)-Sitcp for dienylation of p-QMs with allenoates. The documented 98% ee and 91% yield [4] reduce the burden of chiral chromatography in early process development, thereby lowering the cost of goods (COGS) projections and improving process mass intensity (PMI) metrics relative to lower-performing alternatives.

General Asymmetric Synthesis Platform in Academic and Industrial Discovery Labs

Synthetic chemistry groups seeking a versatile organocatalyst for diverse asymmetric transformations (formal [4+2], [3+2], [4+1] cycloadditions) can use (R)-Sitcp as a go-to chiral phosphine. Its broad documented substrate scope [4][5][6] reduces the need to stock multiple specialized ligands, simplifying procurement and inventory management while providing a reliable starting point for reaction optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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